molecular formula C6H6ClIN2 B3286381 6-chloro-4-iodo-N-methylpyridin-3-amine CAS No. 825643-59-2

6-chloro-4-iodo-N-methylpyridin-3-amine

Cat. No.: B3286381
CAS No.: 825643-59-2
M. Wt: 268.48 g/mol
InChI Key: CXPYWWOVSVSFRO-UHFFFAOYSA-N
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Description

6-chloro-4-iodo-N-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-iodo-N-methylpyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 6-chloro-3-aminopyridine, followed by methylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography are commonly employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-iodo-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-chloro-4-iodo-N-methylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is utilized in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-iodo-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methylamine group allows it to form strong interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-iodopyridin-3-amine
  • 6-chloro-N-methylpyridin-3-amine
  • 4-iodo-N-methylpyridin-3-amine

Uniqueness

6-chloro-4-iodo-N-methylpyridin-3-amine is unique due to the combination of chlorine and iodine atoms on the pyridine ring, along with the methylamine group. This unique structure imparts specific chemical properties, such as reactivity and binding affinity, making it valuable in various applications.

Biological Activity

6-Chloro-4-iodo-N-methylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, particularly chlorine and iodine, enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic routes, and research findings.

The molecular formula of this compound is C₆H₆ClIN₂. The compound features a pyridine ring with chlorine and iodine substituents at the 4 and 6 positions, respectively, along with a methylamino group at the 3 position. These structural characteristics contribute to its reactivity and biological interactions.

The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. The halogen atoms can enhance the compound's lipophilicity and electronic properties, improving its binding affinity to biological targets. This can lead to various pharmacological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundInhibition (%)Target Organism
4b41.32Clot formation in human blood
4f91.95Escherichia coli

These findings suggest that the compound may possess potential as an antimicrobial agent, particularly against bacterial infections .

Anti-Thrombolytic Activity

The anti-thrombolytic activity of related pyridine derivatives has been studied extensively. In one study, a derivative exhibited a high percentage lysis value against clot formation in human blood, indicating significant anti-thrombotic potential.

Cytotoxicity

Cytotoxicity studies have shown that certain derivatives of pyridine compounds can exhibit varying degrees of cytotoxic effects on red blood cells (RBCs). For example, one derivative demonstrated a cytotoxicity percentage of 19.82% compared to standard drugs . This suggests that modifications in the structure of pyridine derivatives can lead to enhanced cytotoxic properties.

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. This method allows for the introduction of various aryl groups, enhancing the compound's biological activity through structural diversity .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study investigating various pyridine derivatives found that those with halogen substitutions had improved efficacy against bacterial strains. The presence of both chlorine and iodine was noted to enhance antimicrobial activity significantly .
  • Investigation into Anti-Thrombolytic Effects : Research focused on the anti-thrombotic properties revealed that specific structural modifications could lead to compounds with superior clot-inhibiting capabilities. The study highlighted that derivatives with multiple halogen groups displayed higher anti-thrombolytic activity .
  • Cytotoxicity Assessment : A comparative analysis showed that certain pyridine derivatives exhibited considerable cytotoxic effects against cancer cell lines, suggesting their potential as anti-cancer agents .

Properties

IUPAC Name

6-chloro-4-iodo-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPYWWOVSVSFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726482
Record name 6-Chloro-4-iodo-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825643-59-2
Record name 6-Chloro-4-iodo-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate (62.5 g, 0.172 mol) in 500 mL of anhydrous DCM was added 180 mL of TFA. Then the solution was stirred at room temperature for 4 hrs. Concentrated to remove the solvent, and purified by flash chromatography to afford 45.1 g 6-chloro-4-iodo-N-methylpyridin-3-amine as a yellow solid (Yield: 97.3%).
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 8.65 g (19.6 mmol) (6-chloro-4-iodo-pyridin-3-yl)-methyl-carbamic acid tert-butyl ester in 20 ml dichloromethane were added 20.0 ml (261 mmol) trifluoroacetic acid at 0° C. After stirring for 2 h at room temperature the reaction mixture was concentrated in vacuo. The residue was treated with 50 ml saturated sodium carbonate solution and extracted three times with 75 ml ethyl acetate. The combined organic layers were washed with 50 ml brine, dried over sodium sulfate and concentrated in vacuo to give 6.1 g (87%) of the title compound as a light brown solid.
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

To the solution of tert-butyl(6-chloro-4-iodopyridin-3-yl)(methyl)carbamate (62.5 g, 0.172 mol) in 500 mL of anhydrous DCM was added 180 mL of TFA. Then the solution was stirred at room temperature for 4 hrs. Concentrated to remove the solvent, and purified by flash chromatography to afford 45.1 g 6-chloro-4-iodo-N-methylpyridin-3-amine as a yellow solid (Yield: 97.3%).
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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